molecular formula C22H30N4O2 B11297816 [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](4-methylpiperidin-1-yl)methanone

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B11297816
M. Wt: 382.5 g/mol
InChI Key: ASJVNAHOPPBGKW-UHFFFAOYSA-N
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Description

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with an α-dicarbonyl compound under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Methanone Group Introduction: The methanone group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with a similar acetoacetate group.

    Disilanes: Organosilicon compounds with unique electronic properties.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different structural framework but similar functional groups.

Uniqueness

What sets 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone apart is its combination of a quinoxaline ring with a piperidine ring and a methanone group

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H30N4O2/c1-3-28-21-20(23-18-8-4-5-9-19(18)24-21)26-12-6-7-17(15-26)22(27)25-13-10-16(2)11-14-25/h4-5,8-9,16-17H,3,6-7,10-15H2,1-2H3

InChI Key

ASJVNAHOPPBGKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCC(CC4)C

Origin of Product

United States

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